



## Technical Guide: Bis-(PEG6-acid)-SS (Acid-PEG6-SS-PEG6-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis-(PEG6-acid)-SS	
Cat. No.:	B8024985	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(PEG6-acid)-SS, a homobifunctional and cleavable crosslinker pivotal in the field of bioconjugation and drug delivery. Given the common industry nomenclature, this compound is formally identified as Acid-PEG6-SS-PEG6acid. This guide will cover its chemical properties, detailed experimental protocols for its use, and its primary applications, with a focus on the development of Antibody-Drug Conjugates (ADCs).

## **Core Compound Identification and Properties**

The compound referred to as Bis-(PEG6-acid)-SS is chemically structured as two polyethylene glycol (PEG) chains of six repeating units, each terminating in a carboxylic acid, and linked together by a central disulfide bond. This structure imparts specific functionalities crucial for its role as a linker.



Property	Value	Source(s)
Chemical Name	Acid-PEG6-SS-PEG6-acid	
CAS Number	2055014-97-4	[1]
Molecular Formula	C30H58O16S2	
Molecular Weight	738.9 g/mol	[1]
Appearance	Varies (consult supplier data)	
Purity	Typically ≥95%	
Solubility	Soluble in DMF and DMSO.  Miscible with water.	[2]
Storage Conditions	Store at -20°C, desiccated.	

Note: Solubility in aqueous buffers may vary depending on pH and concentration.

The key features of Acid-PEG6-SS-PEG6-acid are its homobifunctionality, conferred by the two terminal carboxylic acid groups, and the cleavable disulfide bond. The PEG6 spacers enhance the solubility of the linker and the resulting conjugate in aqueous media, which is highly beneficial for biological applications.[1]

## **Mechanism of Action and Applications**

Acid-PEG6-SS-PEG6-acid serves as a bridge to connect two molecules, typically a targeting moiety (like an antibody) and a payload (like a cytotoxic drug). Its mechanism of action is twofold:

- Amide Bond Formation: The terminal carboxylic acid groups can be activated to react with primary amines on a target molecule, forming stable amide bonds. This is the basis for its use in conjugating to proteins and other biomolecules.
- Disulfide Bond Cleavage: The central disulfide bond is stable in the extracellular environment but can be readily cleaved by reducing agents. This feature is exploited for controlled drug release within the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[3][4]



This dual functionality makes Acid-PEG6-SS-PEG6-acid a valuable tool in the development of:

- Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects
  a potent drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[4]
- PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize
   PROTACs, which are molecules designed to induce the degradation of specific proteins.
- Surface Modification: It can be used to functionalize surfaces for various biomedical applications.

# Experimental Protocols Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid groups of Acid-PEG6-SS-PEG6-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

#### Materials:

- Acid-PEG6-SS-PEG6-acid
- EDC (FW: 191.70)
- NHS (FW: 115.09)
- Amine-containing molecule (e.g., antibody)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column



#### Procedure:

- Preparation of Reagents:
  - Allow all reagents to come to room temperature before use.
  - Prepare a stock solution of Acid-PEG6-SS-PEG6-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  - Prepare a stock solution of the amine-containing molecule in the appropriate buffer.
- Activation of Carboxylic Acids:
  - Dissolve Acid-PEG6-SS-PEG6-acid in Activation Buffer.
  - Add a 2 to 10-fold molar excess of EDC and NHS to the linker solution.
  - Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at pH 4.5-7.2.[5]
- Conjugation to the Amine-Containing Molecule:
  - Immediately add the activated linker solution to the solution of the amine-containing
     molecule. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[5]
  - Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.
  - Incubate for 15 minutes at room temperature.
- Purification:



 Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

## **Disulfide Bond Cleavage**

This protocol describes the cleavage of the disulfide bond in a conjugate containing the Acid-PEG6-SS-PEG6-acid linker using Dithiothreitol (DTT).

#### Materials:

- · Disulfide-linked conjugate
- Dithiothreitol (DTT)
- Reaction Buffer: PBS, pH 7.4

#### Procedure:

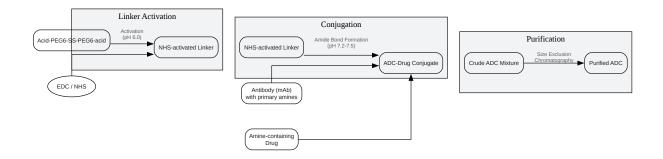
- Preparation of Reagents:
  - Prepare a stock solution of DTT in the Reaction Buffer (e.g., 1 M).
- Reduction Reaction:
  - Dissolve the disulfide-linked conjugate in the Reaction Buffer.
  - Add DTT to the conjugate solution to a final concentration of 10-20 mM.
  - Incubate the reaction at 37°C for 30 minutes to 1 hour.
- Purification (Optional):
  - If necessary, remove DTT and the cleaved linker fragments from the protein of interest using a desalting column.

## **Visualizations**



# General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using Acid-PEG6-SS-PEG6-acid as the linker.



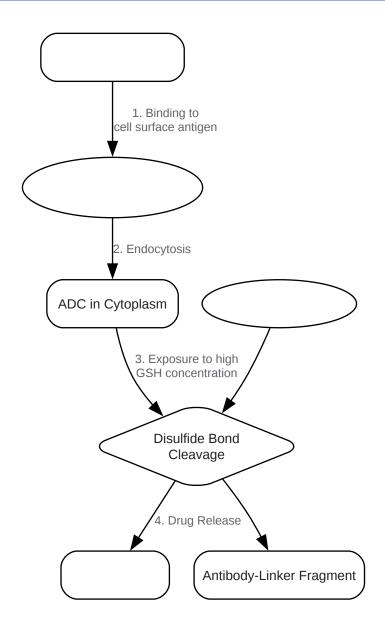
Click to download full resolution via product page

Caption: Workflow for ADC synthesis using Acid-PEG6-SS-PEG6-acid.

### **Mechanism of Intracellular Drug Release**

This diagram illustrates the cleavage of the disulfide bond within the reducing environment of a target cell, leading to the release of the drug payload.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 2. gchemglobal.com [gchemglobal.com]



- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) PMC [pmc.ncbi.nlm.nih.gov]
- 4. adc.bocsci.com [adc.bocsci.com]
- 5. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Technical Guide: Bis-(PEG6-acid)-SS (Acid-PEG6-SS-PEG6-acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8024985#bis-peg6-acid-ss-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com